4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid involves multiple steps and specific reaction conditions. One common method includes the reaction of furfurylsulfinyl acetic acid with 4-nitrophenol under controlled conditions . The reaction typically requires a solvent such as acetone or DMSO and may involve heating to facilitate the reaction .
Chemical Reactions Analysis
4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid involves its interaction with molecular targets such as histamine H2-receptors. The compound acts as an intermediate in the synthesis of histamine H2-receptor antagonists, which block the action of histamine on these receptors, thereby reducing gastric acid secretion . The specific pathways and molecular targets involved in its action are still under investigation.
Comparison with Similar Compounds
4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid can be compared with other similar compounds, such as:
4-Nitrophenylacetic acid: Similar in structure but lacks the furfurylsulfinyl group.
Furfurylsulfinyl acetic acid: Similar but lacks the nitrophenyl group.
Histamine H2-receptor antagonists: Compounds like cimetidine and ranitidine, which share similar biological targets.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific chemical and biological properties .
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-2-(4-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c15-13(16)12(21(19)8-11-2-1-7-20-11)9-3-5-10(6-4-9)14(17)18/h1-7,12H,8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKPBQVNNBANEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721397 |
Source
|
Record name | [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123855-55-0 |
Source
|
Record name | [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the spatial arrangement of the aromatic rings in 3-Hydroxy-4-nitrophenyl 4-toluenesulfonate?
A1: The two aromatic rings within the molecule of 3-Hydroxy-4-nitrophenyl 4-toluenesulfonate are not coplanar. They are twisted relative to each other, forming a dihedral angle of 48.8 degrees []. This non-planar arrangement could have implications for the molecule's interactions with other molecules and its overall chemical behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.